molecular formula C10H11Cl2N3O2 B13714663 Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate

Cat. No.: B13714663
M. Wt: 276.12 g/mol
InChI Key: MTFKHQNRZCFCMS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate is a chemical compound with the molecular formula C10H11Cl2N3O2 It is known for its unique structure, which includes a hydrazono group attached to a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl 2-aminoacetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The dichlorophenyl ring may also play a role in its activity by interacting with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]propanoate
  • Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]butanoate

Uniqueness

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate is unique due to its specific hydrazono and dichlorophenyl groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11Cl2N3O2

Molecular Weight

276.12 g/mol

IUPAC Name

ethyl (2E)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15)

InChI Key

MTFKHQNRZCFCMS-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/N

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N

Origin of Product

United States

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